molecular formula C12H13NO3 B3003414 2-(3,4-Dimethoxyphenyl)-3-oxobutanenitrile CAS No. 18133-46-5

2-(3,4-Dimethoxyphenyl)-3-oxobutanenitrile

Cat. No.: B3003414
CAS No.: 18133-46-5
M. Wt: 219.24
InChI Key: ARYNDDWTAHWCPG-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-3-oxobutanenitrile is an organic compound that belongs to the class of nitriles It is characterized by the presence of a nitrile group (-CN) attached to a butanone structure, which is further substituted with a 3,4-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-3-oxobutanenitrile can be achieved through several methods. One common approach involves the decarboxylation of 3-(3,4-dimethoxyphenyl)-2’,3’-glycidic acid in the presence of potassium dihydrogen phosphate (KH2PO4) in water. The reaction is typically carried out at temperatures ranging from 0°C to 40°C, with a preferred range of 15°C to 20°C . The reaction time is controlled between 1.5 to 4 hours, with 3 hours being optimal. The product is then extracted using organic solvents such as ethyl acetate, methyl acetate, methylene dichloride, or toluene .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-3-oxobutanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be employed under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-3-oxobutanenitrile has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It is employed in the production of fine chemicals and specialty materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dimethoxyphenyl)-3-oxobutanenitrile is unique due to its specific structural features and reactivity. The presence of both the nitrile and 3,4-dimethoxyphenyl groups imparts distinct chemical properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-3-oxobutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-8(14)10(7-13)9-4-5-11(15-2)12(6-9)16-3/h4-6,10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARYNDDWTAHWCPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C#N)C1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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